molecular formula C8H5ClN2O4S B2558132 6-nitro-1H-indole-3-sulfonyl chloride CAS No. 132745-00-7

6-nitro-1H-indole-3-sulfonyl chloride

Cat. No. B2558132
CAS RN: 132745-00-7
M. Wt: 260.65
InChI Key: NKYPYESQRSNEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It is a solid substance and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-3-sulfonyl chloride is represented by the linear formula C8H5ClN2O4S . The molecular weight of this compound is 260.66 .


Physical And Chemical Properties Analysis

6-Nitro-1H-indole-3-sulfonyl chloride is a solid substance . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Research

6-nitro-1H-indole-3-sulfonyl chloride: is a key intermediate in the synthesis of indole derivatives, which have shown potential as antiviral agents. These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking the virus’s ability to enter host cells .

Anti-inflammatory and Anticancer Studies

Indole derivatives, synthesized using 6-nitro-1H-indole-3-sulfonyl chloride , are being explored for their anti-inflammatory and anticancer properties. They work by modulating inflammatory pathways and inducing apoptosis in cancer cells, potentially leading to new treatments for various types of cancer .

Biotechnological Production

In biotechnology, 6-nitro-1H-indole-3-sulfonyl chloride serves as a precursor for the biosynthesis of complex indole compounds. These compounds are used in the production of natural colorants and flavors, as well as in the development of new therapeutic agents .

Material Science

This compound is utilized in material science for the development of organic semiconductors. Its unique electronic structure makes it suitable for creating materials with specific conductive properties, which are essential for the manufacturing of electronic devices .

Chemical Synthesis

6-nitro-1H-indole-3-sulfonyl chloride: is involved in various chemical synthesis processes, including the preparation of dyes, pigments, and other indole-based molecules. These synthesized compounds have applications ranging from textile manufacturing to ink production .

Pharmacological Applications

In pharmacology, 6-nitro-1H-indole-3-sulfonyl chloride is used to create a wide array of bioactive molecules. These molecules are then tested for their therapeutic potential in treating diseases such as diabetes, malaria, and Alzheimer’s disease .

Safety and Hazards

6-Nitro-1H-indole-3-sulfonyl chloride is classified as a dangerous substance . It is associated with hazard statements H335-H314, which indicate that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

Future Directions

Indole derivatives, such as 6-nitro-1H-indole-3-sulfonyl chloride, have attracted increasing attention in recent years due to their diverse biological and clinical applications . They are considered important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

properties

IUPAC Name

6-nitro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPYESQRSNEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indole-3-sulfonyl chloride

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